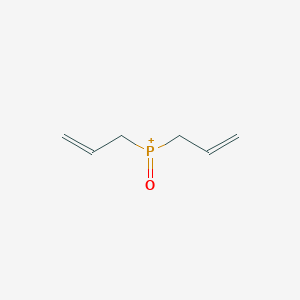

Oxo-bis(prop-2-enyl)phosphanium

Description

Historical Context of Phosphonium Chemistry Research

The study of phosphonium compounds dates to the 19th century, with early work focusing on simple salts such as phosphonium iodide ($$ \text{PH}4^+ \text{I}^- $$). These compounds were initially investigated for their role in Wittig reactions, where quaternary phosphonium salts like methyltriphenylphosphonium bromide ($$[\text{CH}3\text{PPh}_3]^+ \text{Br}^-$$) enabled the synthesis of alkenes through deprotonation. The discovery of asymmetric phosphonium salts in the late 20th century marked a turning point, as researchers recognized their potential in enantioselective catalysis. For example, chiral phosphonium derivatives of amino acids emerged as phase-transfer catalysts, enabling stereocontrolled transformations. These developments laid the groundwork for modern investigations into structurally complex phosphonium species such as this compound.

Position of this compound in Contemporary Organophosphorus Research

In recent decades, this compound has been studied for its dual functionality: the oxo group modulates phosphorus electrophilicity, while the allyl substituents facilitate participation in cycloadditions and allylic alkylations. Its synthesis typically involves alkylation of phosphine precursors with prop-2-enyl halides under basic conditions, yielding a tetracoordinated phosphorus center. This compound’s reactivity has been leveraged in palladium-catalyzed allylation reactions, where it acts as a precursor to $$ Z $$-selective phosphorus allyl alcohols—a class of intermediates critical to pharmaceutical synthesis. Comparative studies highlight its advantages over traditional phosphine oxides, particularly in reactions requiring precise stereochemical control.

Theoretical Significance in Organophosphorus Chemistry

The electronic structure of this compound provides insights into phosphorus hybridization and charge distribution. Density functional theory (DFT) analyses reveal that the oxo group induces significant polarization at the phosphorus center, enhancing its susceptibility to nucleophilic attack. This property aligns with its role in forming spirophosphorane intermediates during reactions with diols, as observed in microwave-assisted syntheses of cyclic $$ H $$-phosphonates. The compound’s ability to stabilize transition states through hyperconjugative interactions further underscores its theoretical importance in mechanistic studies of organophosphorus reactions.

Academic Classification and Nomenclature Evolution

According to IUPAC guidelines, this compound is classified under tetraorganophosphonium cations ($$ \text{PR}_4^+ $$). Its systematic name, This compound , reflects the substituents’ composition and oxidation state. Historically, phosphonium nomenclature evolved from trivial names like "phosphure d’hydrogène" to systematic descriptors based on coordination number and ligand hierarchy. The current naming convention prioritizes the oxo group as a principal ligand, followed by the allyl substituents, ensuring unambiguous identification in chemical databases.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{10}\text{OP}^+ $$ |

| Hybridization | $$ sp^3 $$ at phosphorus |

| Common Synthesis Route | Alkylation of phosphine with prop-2-enyl halides |

| Key Reactivity | Nucleophilic substitution, allylic alkylation, cycloaddition |

| Catalytic Applications | Palladium-catalyzed $$ Z $$-selective allylation |

Properties

IUPAC Name |

oxo-bis(prop-2-enyl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OP/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXMRQDRJMRKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[P+](=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107265-01-0 | |

| Record name | 3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of oxo-bis(prop-2-enyl)phosphanium involves several steps. One common method includes the reaction of prop-2-enyl halides with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxo-bis(prop-2-enyl)phosphanium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxo-bis(prop-2-enyl)phosphanium has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of oxo-bis(prop-2-enyl)phosphanium involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes with metals and other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve coordination with metal centers and participation in redox reactions.

Comparison with Similar Compounds

Structural Analogues from Organophosphorus Literature

The provided evidence highlights several bis-phosphinoethylamines and phosphonium-related compounds ().

| Compound Name | CAS Number | Key Features | Applications |

|---|---|---|---|

| Bis(2-(diethylphosphino)ethyl)amine | 123695-26-1 | Neutral bidentate phosphine ligand | Coordination chemistry |

| Bis(2-(di-t-butylphosphino)ethyl)amine | 944710-34-3 | Bulky phosphine ligand | Catalysis (e.g., cross-coupling) |

| Phosphonium salts (general class) | N/A | Ionic, [PR₄]⁺ structure | Phase-transfer catalysts, ionic liquids |

Key Comparisons :

Electronic Effects: Oxo-bis(prop-2-enyl)phosphanium’s allyl groups are electron-withdrawing due to conjugation with the phosphorus center, contrasting with electron-donating alkyl groups (e.g., diethyl or di-t-butyl) in bis-phosphinoethylamines. This impacts ligand donor strength and catalytic activity . The oxo group introduces polarity, enhancing solubility in polar solvents compared to neutral phosphines.

However, the ionic nature of phosphonium salts may limit substrate accessibility compared to neutral ligands .

Stability and Reactivity: Phosphonium salts like this compound are generally more thermally and oxidatively stable than phosphines, which are prone to oxidation. This makes them suitable for harsh reaction conditions . Bis-phosphinoethylamines (e.g., CAS 123695-26-1) are preferred in coordination chemistry for forming stable metal complexes, whereas phosphonium salts are often utilized in ionic liquids or as phase-transfer catalysts.

Tautomerism and Spectroscopic Insights

references oxo-bis(phenylhydrazono) compounds, which exhibit tautomerism and distinct UV/IR spectra. For instance:

- The oxo group may participate in resonance, altering charge distribution.

- Allyl groups could lead to unique NMR signatures (e.g., deshielded protons in ¹H NMR) compared to aryl or alkyl substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxo-bis(prop-2-enyl)phosphanium, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between prop-2-enyl precursors and phosphorus-containing reagents under inert atmospheres. For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (to confirm structural integrity) with elemental analysis and mass spectrometry. X-ray crystallography may resolve ambiguities in stereochemistry or counterion interactions . Thermal gravimetric analysis (TGA) can assess hygroscopicity or decomposition during synthesis .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or charged aerosol detection (CAD). Compare results with computational stability predictions using tools like ACD/Labs Percepta . Note discrepancies between experimental and predicted data to refine storage protocols .

Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Design kinetic studies using model nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) in polar aprotic solvents. Track reaction progress via in-situ Fourier-transform infrared (FTIR) spectroscopy to identify intermediates. Compare reactivity with analogous phosphonium salts (e.g., aryl-substituted derivatives) to isolate steric/electronic effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Employ operando spectroscopy (e.g., Raman or X-ray absorption spectroscopy) to monitor active species during catalysis. Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. Statistical tools like factorial design (varying ligand ratios, solvent polarity, and temperature) can isolate variables causing efficiency discrepancies . Reference theoretical frameworks (e.g., density functional theory (DFT)) to validate experimental intermediates .

Q. What computational strategies are optimal for predicting the coordination behavior of this compound in transition-metal complexes?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model ligand-metal interactions. Validate computational models against experimental crystallographic data (e.g., bond lengths/angles). Parameterize force fields for molecular dynamics (MD) simulations to study solvent effects on coordination .

Q. How do structural modifications (e.g., substituent variation on the phosphanium core) influence electrochemical properties?

- Methodological Answer : Synthesize derivatives with systematic substituent changes (e.g., electron-withdrawing groups on the allyl chains). Characterize redox behavior via cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Correlate results with Hammett parameters or frontier molecular orbital (FMO) analyses .

Q. What analytical techniques are critical for identifying degradation byproducts of this compound in environmental matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment and identify byproducts. Compare fragmentation patterns with spectral libraries (e.g., NIST). For trace analysis, employ solid-phase microextraction (SPME) coupled with gas chromatography (GC-MS) .

Q. How can in vitro assays be designed to assess the biointerfacial behavior of this compound (e.g., membrane permeability, protein binding)?

- Methodological Answer : Use fluorescent probes (e.g., dansyl derivatives) to track membrane permeability in lipid bilayer models. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify protein-binding affinities. Cross-reference results with toxicity databases for organophosphorus compounds to identify structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.